molecular formula C16H17BrN2O B8163171 3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide

3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide

Cat. No.: B8163171
M. Wt: 333.22 g/mol
InChI Key: ULYJJMSGFKOEKG-UHFFFAOYSA-N
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Description

3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide is an organic compound that features a bromine atom, an isobutyl group, and a pyridin-4-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the isobutyl and pyridin-4-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of N-isobutyl-5-(pyridin-4-yl)benzamide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions to replace the bromine atom.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of N-isobutyl-5-(pyridin-4-yl)benzamide.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridin-4-yl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Bromo-N-(pyridin-3-yl)benzamide
  • 2-Bromo-N-(3-methoxypropyl)benzamide
  • 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide

Comparison: 3-Bromo-N-isobutyl-5-(pyridin-4-yl)benzamide is unique due to the presence of the isobutyl group, which can influence its reactivity and binding properties compared to similar compounds

Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)-5-pyridin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-11(2)10-19-16(20)14-7-13(8-15(17)9-14)12-3-5-18-6-4-12/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYJJMSGFKOEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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